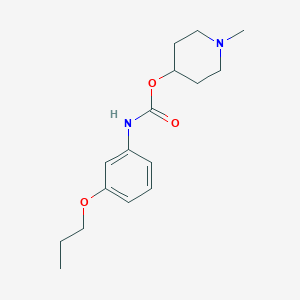![molecular formula C22H20ClNS B374880 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-(2-phenylethyl)amine](/img/structure/B374880.png)
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-(2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound that belongs to the class of benzothiepin derivatives This compound is characterized by its unique structure, which includes a benzothiepin ring system substituted with a chloro group and a phenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring system can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzyl chloride and thiophenol under basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution reaction between the benzothiepin derivative and 2-phenylethylamine under appropriate conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiepin derivatives.
Substitution: Substituted benzothiepin derivatives with various functional groups.
Applications De Recherche Scientifique
3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzob
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide
- 2-(2-phenylethyl)-1,3-benzothiazole
- 4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-1,3-benzenediol
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine stands out due to its unique benzothiepin ring system and the presence of both a chloro group and a phenylethylamine moiety
Propriétés
Formule moléculaire |
C22H20ClNS |
|---|---|
Poids moléculaire |
365.9g/mol |
Nom IUPAC |
3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzo[b][1]benzothiepin-6-amine |
InChI |
InChI=1S/C22H20ClNS/c23-18-10-11-21-17(14-18)15-20(19-8-4-5-9-22(19)25-21)24-13-12-16-6-2-1-3-7-16/h1-11,14,20,24H,12-13,15H2 |
Clé InChI |
FYIRJNNYCMVAJY-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCC4=CC=CC=C4 |
SMILES canonique |
C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-Bromophenyl)(4-fluorophenyl)methoxy]ethyl}pyrrolidine](/img/structure/B374797.png)
![N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide](/img/structure/B374799.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine](/img/structure/B374801.png)
![2-(4-{4-[4-Cyclopentyl(propionyl)anilino]butyl}-1-piperazinyl)ethyl propionate](/img/structure/B374802.png)
![8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374807.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-ethoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374813.png)
![[8-chloro-6-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl methyl sulfide](/img/structure/B374814.png)
![2-{8-chloro-1-[(methylsulfanyl)methyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl}phenyl methyl ether](/img/structure/B374815.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-phenoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374816.png)
![8-chloro-6-(2-methoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374818.png)
![4-Bromo-7-(2-chlorophenyl)-13-[4-(3-methoxypropyl)piperazin-1-yl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene](/img/structure/B374819.png)

![4-(4,9-Dihydrothieno[2,3-c][2]benzothiepin-4-yl)-1,1-dimethylpiperidinium](/img/structure/B374823.png)

